ethyl (3-amino-4H-thieno[3,4-c]pyrazol-2(6H)-yl)acetate
Overview
Description
Ethyl (3-amino-4H-thieno[3,4-c]pyrazol-2(6H)-yl)acetate is a chemical compound that belongs to the class of thienopyrazole derivatives. It has a molecular formula of C9H13N3O2S, an average mass of 227.283 Da, and a monoisotopic mass of 227.072845 Da .
Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of a thienopyrazole ring, which is a fused five-membered thiophene and pyrazole ring system. The molecule also contains an ethyl acetate moiety .Chemical Reactions Analysis
The specific chemical reactions involving this compound are not detailed in the available sources .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, are not detailed in the available sources .Scientific Research Applications
Synthesis of Heterocycles
Ethyl (3-amino-4H-thieno[3,4-c]pyrazol-2(6H)-yl)acetate and related compounds have been utilized in the synthesis of various heterocyclic compounds. For instance, they have been used to create polyfunctional 4-(3-cyanopyridin-2-ylthio)acetoacetates, which are essential in the synthesis of diverse heterocyclic structures like 4-hydroxy-1H-thieno[2,3-b:4,5-b]dipyridin-2-ones (Rodinovskaya et al., 2006). Additionally, similar compounds have been employed in creating bifunctional thieno[3,2-c]pyrazole and pyrazolothieno[2,3-d]pyrimidin derivatives with antimicrobial properties (Aly, 2016).
Antimicrobial and Antitumor Activities
Compounds derived from this compound have shown potential in medicinal chemistry, particularly in antimicrobial and antitumor activities. For example, derivatives of this compound have been used to synthesize new structures with significant antimicrobial properties (Asif et al., 2021). Furthermore, some derivatives have demonstrated distinct inhibition of cancer cell proliferation, indicating their potential in antitumor research (Liu et al., 2018).
Novel Synthetic Methods
Researchers have developed novel synthetic methods using this compound derivatives. These methods lead to the efficient synthesis of complex heterocyclic compounds, contributing significantly to organic and medicinal chemistry. Examples include the synthesis of pyrano[2,3-c]pyrazoles and pyrazolo[1,5-a]pyrimidines, highlighting the versatility of these compounds in creating diverse molecular structures (Al-Matar et al., 2010).
Chemoselective Synthesis
The use of this compound derivatives in chemoselective synthesis processes has been explored. These processes allow for the creation of specific molecular configurations, useful in the development of targeted therapeutic agents and specialized organic compounds (Pretto et al., 2019).
Development of Heterocyclic Systems
These compounds have played a crucial role in the development of new heterocyclic systems, expanding the range of available therapeutic agents and organic compounds with unique properties (Bakhite, 2001).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
ethyl 2-(3-amino-4,6-dihydrothieno[3,4-c]pyrazol-2-yl)acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O2S/c1-2-14-8(13)3-12-9(10)6-4-15-5-7(6)11-12/h2-5,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKBCOINVIMRHES-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C(=C2CSCC2=N1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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